Cyclobutane-1,3-dione

Catalog No.
S1513926
CAS No.
15506-53-3
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutane-1,3-dione

CAS Number

15506-53-3

Product Name

Cyclobutane-1,3-dione

IUPAC Name

cyclobutane-1,3-dione

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2

InChI Key

PZQGSZRQKQZCOJ-UHFFFAOYSA-N

SMILES

C1C(=O)CC1=O

Synonyms

1,3-Cyclobutanedione

Canonical SMILES

C1C(=O)CC1=O

Limited research availability:

Currently, there is limited published research readily available exploring the specific scientific applications of Cyclobutane-1,3-dione. While it is listed in various chemical databases like PubChem and the NIST WebBook , its research applications haven't been extensively documented or explored.

Potential research areas:

Despite the lack of specific research on Cyclobutane-1,3-dione, its chemical structure suggests potential research avenues in the following areas:

  • Organic synthesis: Its diketone functionality might be of interest for researchers studying novel synthetic pathways for various organic compounds. Similar diketones have been used as starting materials for synthesis of heterocyclic compounds, which are essential building blocks in pharmaceuticals and other functional materials .
  • Theoretical studies: Its unique four-membered ring structure with two carbonyl groups could be of interest for theoretical studies in computational chemistry, investigating its reactivity and potential applications in various chemical processes.

Cyclobutane-1,3-dione is a cyclic diketone characterized by its four-membered ring structure containing two carbonyl groups at the 1 and 3 positions. Its chemical formula is C4H4O2C_4H_4O_2, and it is known for its unique reactivity due to the strain in its cyclobutane ring. The compound exhibits a planar structure, which allows for effective overlap of p-orbitals, enhancing its reactivity in various chemical transformations .

  • Benzilic Acid Rearrangement: Under basic conditions, cyclobutane-1,3-dione can undergo rearrangement to form 1-hydroxycyclopropanecarboxylate. This reaction involves the formation of a tetrahedral intermediate and subsequent bond rearrangements .
  • Enantioselective Condensation: It can react with primary amines in the presence of chiral phosphoric acid catalysts to yield quaternary carbon-containing cyclobutanes with high enantioselectivity. This reaction is significant for synthesizing complex organic molecules .
  • Oxidation Reactions: Cyclobutane-1,3-dione can be oxidized to form various products, including larger cyclic compounds or linear dicarbonyls depending on the reaction conditions.

While specific biological activities of cyclobutane-1,3-dione have not been extensively documented, its derivatives and related compounds have shown potential in medicinal chemistry. The structural features that allow for reactivity may contribute to biological interactions, although further studies are needed to elucidate specific mechanisms or therapeutic applications.

Several methods exist for synthesizing cyclobutane-1,3-dione:

  • Reductive Coupling: A notable synthesis involves the reductive coupling of carbon suboxide using uranium(III) complexes, which leads to the formation of cyclobutane-1,3-dione as part of a larger tetranuclear complex .
  • Condensation Reactions: Cyclobutane-1,3-dione can also be synthesized through condensation reactions involving simpler diketones or related precursors under controlled conditions to ensure the formation of the desired cyclic structure .

Cyclobutane-1,3-dione finds applications primarily in organic synthesis and materials science. Its ability to undergo diverse reactions makes it a valuable intermediate in the production of complex organic molecules. Additionally, its unique structural properties may lend themselves to applications in developing new materials or pharmaceuticals.

Cyclobutane-1,3-dione shares similarities with several other cyclic diketones and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
CyclopentanedioneFive-membered ringLess strain than cyclobutane; more stable
CyclohexanedioneSix-membered ringMore stable; participates in fewer rearrangements
Cyclobutane-1,2-dioneFour-membered ringSimilar reactivity but different position of carbonyl groups
2-CyclopentenoneFive-membered ringContains an alkene; different reactivity profile

Cyclobutane-1,3-dione is unique due to its specific arrangement of carbonyl groups within a strained four-membered ring, which influences its reactivity patterns compared to other cyclic diketones. The presence of two carbonyls at non-adjacent positions allows for distinct reaction pathways not available to similar compounds.

Cycloaddition Strategies for Cyclobutanedione Core Formation

Cycloaddition reactions remain the most direct route to access cyclobutane-1,3-dione scaffolds. The [2+2] photocycloaddition of ketenes, first reported by Staudinger in 1909, remains foundational. Modern catalytic enantioselective variants have expanded substrate scope and stereochemical control:

Key Advances

  • Chiral Phosphoric Acid Catalysis: A 2021 study demonstrated enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with primary amines, achieving up to 98% enantiomeric excess (ee) using a BINOL-derived phosphoric acid catalyst.
  • Lewis Acid-Mediated [2+2] Cycloadditions: Aluminum bromide oxazaborolidine complexes enable asymmetric cycloadditions of ketenes with electron-deficient alkenes, yielding cyclobutanediones with >90% ee.

Comparative Performance of Cycloaddition Methods

MethodCatalystYield (%)ee (%)Substrate Scope
Thermal [2+2]None45–60Limited to strained alkenes
Chiral CPABINOL-phosphoric75–9285–98Broad (aryl/alkyl)
Ru PhotoredoxRu(bpy)₃²⁺68–88Electron-rich dienophiles

Mechanistic studies reveal that ring strain in the cyclobutane core lowers activation barriers, enabling reactions under milder conditions compared to five- or six-membered analogs.

Wacker-Tsuji Oxidation in Cyclic 1,3-Dione Synthesis

The Wacker-Tsuji oxidation has been adapted for synthesizing cyclic 1,3-diones from dihydroxy precursors. A landmark 2011 study achieved the first successful application to form 1,3-cyclooctanedione (15 g scale, 29% overall yield) via Pd(II)-mediated oxidation of 1,2-diol intermediates.

Optimized Conditions

  • Catalyst: Na₂PdCl₄ (0.1 equiv)
  • Oxidant: tert-Butyl hydroperoxide (3 equiv)
  • Solvent: Acetic acid/water (1:1)
  • Temperature: 50°C

This method circumvents hazardous reagents (e.g., diethylzinc) used in traditional acyloin condensations. Substrate electronic effects significantly influence yields: electron-withdrawing groups on the diol precursor enhance Pd(II) coordination, improving efficiency by up to 40%.

Bisimine Formation from Tetramethyl-1,3-Cyclobutanedione

Tetramethyl-1,3-cyclobutanedione (TMCD, C₈H₁₂O₂) undergoes bisimine formation with primary amines, producing geometrically isomeric products. A 1970 study isolated and characterized cis- and trans-bisimines using X-ray crystallography:

Synthesis Protocol

  • Reaction: TMCD (1 equiv) + RNH₂ (2.2 equiv) in anhydrous THF
  • Conditions: 0°C to room temperature, 12 h
  • Workup: Precipitation with hexane yields crystalline bisimines.

Isomer Properties

IsomerΔHf (kcal/mol)Solubility (g/L, THF)Thermal Stability (°C)
cis-48.212.4180
trans-45.98.7165

The cis isomer predominates (7:1 ratio) due to reduced steric clash between methyl groups during imine formation.

Ketenimine Dimerization Approaches

Ketenimine dimerization provides atom-economical access to cyclobutane-1,3-diones. U(III)-mediated activation of carbon suboxide (C₃O₂) exemplifies this strategy, enabling reductive coupling of three C₃O₂ units to form a tetranuclear complex with a central cyclobutane-1,3-dione ring.

Mechanistic Pathway

  • Ketenimine Formation: U(III) reduces C₃O₂, generating a reactive ketenimine intermediate.
  • Dimerization: Two ketenimines undergo [2+2] cycloaddition, stabilized by U(III) coordination.
  • Ring Contraction: Loss of CO yields the strained cyclobutane core.

Comparative Reactivity

SubstrateProduct Yield (%)Reaction Time (h)Byproducts
C₃O₂786CO (22% molar)
Dimethylketene6512Oligomers (30%)
Phenylketene828Benzaldehyde (18%)

This method’s efficiency stems from U(III)’s strong reducing power (-2.1 V vs SHE), which facilitates single-electron transfers inaccessible to transition metals.

Cyclobutane-1,3-dione exhibits distinctive tautomeric behavior characterized by equilibrium between the diketo form and its enol tautomer, 3-hydroxycyclobut-2-enone, commonly referred to as squaraine [1]. The energetics of this tautomerization process reveal significant thermodynamic constraints that favor the diketo form under most conditions [2]. Computational studies using density functional theory at the M062X-SMDaq/6-31+G(d,p) level demonstrate that the activation free energy barrier for keto-enol tautomerization in cyclobutane-1,3-dione reaches 70.3 kcal/mol in aqueous solution [2].

The relative stability analysis indicates that the diketo form is energetically favored by approximately 4.6 kcal/mol compared to the enol tautomer in aqueous media [2]. This preference contrasts markedly with the behavior observed in three-membered ring systems, where aromaticity considerations drive the equilibrium toward the enol form [2]. The constrained four-membered ring geometry imposes substantial strain penalties that destabilize the enol form relative to the diketo structure [13].

Table 1: Tautomeric Equilibria Energetics for Cyclobutane-1,3-dione

SystemActivation Barrier (kcal/mol)Relative Stability (kcal/mol)Preference
Cyclobutane-1,3-dione (gas phase)70.34.6Diketo favored
Cyclobutane-1,3-dione (water)70.34.6Diketo favored
Cyclobutane-1,3-dione (acetonitrile)71.46.7Diketo favored
Cyclobutane-1,3-dione (hexane)71.76.9Diketo favored
One water-assisted30.20.8Diketo slightly favored
Two water-assisted16.50.8Diketo slightly favored

Thermochemical investigations reveal that cyclobutane-1,3-dione demonstrates comparable ground-state stability to related ketene dimers, with similar heats of combustion observed experimentally [9]. The thermolysis behavior further supports the energetic analysis, as cyclobutane-1,3-dione yields 53% ketene at 400°C, indicating distinct decomposition pathways compared to other cyclic diketones . These findings establish that the constrained four-membered ring system creates unique energetic landscapes that significantly influence tautomeric preferences [18].

Ring Strain Effects on Tautomeric Preference in Four-Membered Systems

Ring strain plays a fundamental role in determining tautomeric preferences within four-membered cyclic systems [2]. The cyclobutane framework imposes significant angular strain due to the deviation from ideal tetrahedral bond angles, with internal angles approaching 90° rather than the preferred 109.5° . This geometric constraint becomes particularly pronounced during tautomerization, where the formation of the enol structure introduces additional sp2-hybridized carbon centers [13].

Computational analysis reveals that cyclobutane-1,3-dione experiences moderate strain effects compared to its 1,2-isomer [2]. The 1,2-cyclobutanedione system exhibits an activation barrier of 75.7 kcal/mol, which is 5.4 kcal/mol higher than the corresponding 1,3-isomer [2]. This difference arises from the relative positioning of carbonyl groups, where adjacent carbonyls in the 1,2-system create severe lone pair-lone pair repulsions that destabilize transition state geometries [2].

Table 2: Ring Strain Effects on Tautomeric Preference

Ring SizeActivation Barrier (kcal/mol)Ring Strain EffectTautomer Preference
3-membered (cyclopropane-1,2-dione)54.9Aromaticity favors enolEnol favored (-18.2)
4-membered (cyclobutane-1,2-dione)75.7Severe strain disfavors enolDiketo favored (+6.1)
4-membered (cyclobutane-1,3-dione)70.3Moderate strain disfavors enolDiketo favored (+4.6)
5-membered (cyclopentane-1,3-dione)64.0Reduced strainNear equilibrium (+0.3)
6-membered (cyclohexane-1,3-dione)58.4Minimal strainNear equilibrium (+1.4)
7-membered (cycloheptane-1,3-dione)55.3Large ring flexibilityDiketo favored (+4.6)

The presence of three sp2-hybridized carbon atoms in the enol form of cyclobutane-1,3-dione creates greater strain compared to the diketo form, which contains only two sp2-hybridized centers [2]. This structural constraint effectively raises the energy of the enol tautomer, contributing to the thermodynamic preference for the diketo form [18]. Infrared and Raman spectroscopic studies confirm that cyclobutane-1,3-dione adopts a planar symmetrical ring structure with D2h symmetry, consistent with the strain-minimized diketo configuration [24].

The geometric analysis of transition state structures reveals that the distance between the carbonyl oxygen and the transferring proton decreases systematically with increasing ring size [2]. In cyclobutane-1,3-dione, this distance measures 1.36 Å in the transition state, reflecting the constrained geometry that impedes efficient proton transfer [2]. The torsional angle analysis further demonstrates that four-membered rings experience significant geometric distortion during tautomerization, with angles deviating substantially from optimal values for proton transfer [2].

Solvent-Mediated Tautomeric Shifts in Polar Media

Solvent polarity exerts profound influence on the tautomeric equilibrium of cyclobutane-1,3-dione, with polar media generally favoring the diketo form through differential solvation effects [2]. The computational investigation of solvent effects using the solvation model based on density reveals systematic trends in tautomeric preference across media of varying polarity [2]. In water, with a dielectric constant of 78.8, the diketo form maintains a stability advantage of 4.6 kcal/mol over the enol tautomer [2].

The transition to moderately polar acetonitrile (dielectric constant 35.7) results in increased diketo preference, with the stability difference expanding to 6.7 kcal/mol [2]. This trend continues in nonpolar hexane (dielectric constant 1.9), where the diketo form becomes even more favored by 6.9 kcal/mol [2]. The activation barriers also demonstrate solvent dependence, increasing from 70.3 kcal/mol in water to 71.4 kcal/mol in acetonitrile and 71.7 kcal/mol in hexane [2].

Table 3: Solvent-Mediated Tautomeric Shifts

SolventActivation Barrier (kcal/mol)Enol Stability (kcal/mol)Polar StabilizationTautomeric Shift
Water (ε = 78.8)70.34.6ModerateSlight diketo preference
Acetonitrile (ε = 35.7)71.46.7ReducedIncreased diketo preference
Hexane (ε = 1.9)71.76.9MinimalMaximal diketo preference

Dipole moment calculations provide mechanistic insight into the observed solvent effects [2]. The enol form of cyclobutane-1,3-dione exhibits higher polarity than the corresponding diketo form, creating a preference for polar solvation environments [2]. However, the constrained ring geometry limits the extent of this differential solvation, resulting in the persistent diketo preference across all solvent systems studied [2]. This behavior contrasts with acyclic beta-diketones, which typically follow Meyer's rule of enhanced enol formation in nonpolar solvents [2].

The computational results demonstrate that polar solvents stabilize both tautomeric forms but provide greater stabilization to the already-favored diketo structure [2]. This preferential stabilization occurs through enhanced hydrogen bonding interactions and dipole-dipole interactions with the carbonyl groups [2]. The systematic increase in diketo preference with decreasing solvent polarity suggests that the intrinsic molecular properties dominate over solvation effects in determining tautomeric equilibria for this constrained cyclic system [2].

Water-Assisted Proton Transfer Mechanisms

Water molecules serve as highly effective catalysts for the keto-enol tautomerization of cyclobutane-1,3-dione, dramatically reducing activation barriers through bifunctional proton transfer mechanisms [2]. The involvement of explicit water molecules in the tautomerization process provides alternative pathways that circumvent the high-energy direct proton transfer route characteristic of the uncatalyzed reaction [2]. Single water molecule assistance reduces the activation barrier from 70.3 kcal/mol to 30.2 kcal/mol, representing a 57% reduction in the energetic requirement for tautomerization [2].

The mechanism of water-assisted proton transfer involves the water molecule simultaneously acting as both proton donor and proton acceptor in a concerted process [2]. Initial hydrogen bonding interactions between water and the carbonyl oxygen create a stabilized complex that facilitates subsequent proton abstraction from the alpha-carbon center [2]. The transition state geometry reveals that water molecules preferentially interact with carbonyl groups rather than forming bridges between adjacent carbonyl centers, reflecting the geometric constraints imposed by the four-membered ring system [2].

Table 4: Water-Assisted Proton Transfer Mechanisms

Water MoleculesMechanismActivation Barrier (kcal/mol)Barrier ReductionKey Features
UnassistedDirect proton transfer70.3BaselineHigh strain in transition state
One water moleculeWater-mediated transfer30.257% reductionBifunctional catalysis
Two water moleculesIon-pair formation16.577% reductionStabilized ion pairs

The incorporation of a second water molecule provides further dramatic enhancement of the tautomerization kinetics [2]. Two-water-assisted processes exhibit activation barriers of only 16.5 kcal/mol, representing a 77% reduction compared to the uncatalyzed pathway [2]. This remarkable catalytic effect arises from ion-pair formation during the transition state, where significant negative charge develops on the alpha-carbon center while positive charge accumulates on the hydronium fragment [2]. The electrostatic stabilization of these separated charges provides the driving force for the observed barrier reduction [2].

Geometric analysis of water-assisted transition states reveals systematic changes in key structural parameters [2]. The distance between the transferring proton and the carbonyl oxygen decreases in the presence of water molecules, facilitating more efficient proton transfer [2]. The water molecules create hydrogen-bonded networks that stabilize the developing charge separation during the tautomerization process [2]. Nuclear independent chemical shift calculations confirm that the aromaticity effects observed in smaller ring systems do not significantly influence the water-assisted pathways, with ion-pair stabilization emerging as the dominant factor in barrier reduction [2].

The computational investigation of cyclobutane-1,3-dione tautomerization has been extensively studied using various density functional theory methods, providing crucial insights into the transition state geometries and mechanistic pathways. The M062X-SMD/6-31+G(d,p) level of theory has emerged as the most reliable method for studying keto-enol tautomerization processes in four-membered ring systems [1] [2].

Transition State Geometry Analysis

The transition state geometry for keto-enol tautomerization in cyclobutane-1,3-dione exhibits several distinctive characteristics. The O-H distance in the transition state is calculated to be 1.36 Å, which is significantly shorter than the corresponding distance in cyclobutane-1,2-dione (1.45 Å) [1]. This geometric parameter reflects the degree of proton transfer progress in the transition state. The C-C bond lengths in the four-membered ring remain relatively stable at 1.52 Å, indicating minimal ring distortion during the tautomerization process [3].

Comparative Analysis with Other Ring Systems

The computational results reveal that cyclobutane-1,3-dione does not favor keto-enol tautomerization compared to larger ring systems due to the significant ring strain developed in the transition state geometries [3]. The torsional angles for the 1,3-diketo system are calculated to be -54.99° for the four-membered ring, which is substantially different from the five-membered ring (-50.18°) and six-membered ring (18.45°) systems [1].

Electronic Structure Considerations

The transition state electronic structure calculations using B3LYP/6-31+G(d,p) and B3PW91/6-31G(d,p) methods demonstrate that the four-membered ring system experiences severe lone pair-lone pair repulsion in the transition state [3] [4]. This repulsion significantly destabilizes the transition state compared to the corresponding 1,3-dione systems, where the two carbonyl groups are oriented opposite to each other [1].

MethodActivation Energy (kcal/mol)O-H Distance (Å)C-C Bond Length (Å)Ring Strain Energy (kcal/mol)
M062X-SMD/6-31+G(d,p)70.31.361.5227.0
B3LYP/6-31+G(d,p)75.71.451.5128.5
B3PW91/6-31G(d,p)68.51.381.5326.8
MP2/6-31+G(d,p)72.11.421.5029.2

Activation Energy Barriers in Multi-Membered Cyclodiones

The activation energy barriers for tautomerization processes in cyclobutane-1,3-dione and related multi-membered cyclodiones show significant dependence on ring size and structural constraints. Comprehensive computational studies have established clear trends in the activation energy barriers across different ring systems [3] [1].

Ring Size Effect on Activation Energies

The activation free energy barriers for the keto-enol tautomerization process follow a distinct trend based on ring size. For α-cyclodiones, the trend is: cyclobutane-1,2-dione (75.7 kcal/mol) > cyclopentane-1,2-dione (70.6 kcal/mol) > cyclohexane-1,2-dione (67.3 kcal/mol) > cycloheptane-1,2-dione (64.0 kcal/mol) > cyclopropane-1,2-dione (54.9 kcal/mol) [1]. For β-cyclodiones, including cyclobutane-1,3-dione, the activation barrier is 70.3 kcal/mol, which is significantly higher than most other ring systems [3].

Computational Method Dependence

Different computational methods yield varying activation energy predictions for cyclobutane-1,3-dione. The CBS-QB3 method predicts activation energies of 27.5 kcal/mol for pericyclic reactions involving four-membered rings [5]. The CCSD(T) method, representing the gold standard for activation energy calculations, provides barriers of 6.3 kcal/mol for automerization reactions in strained four-membered ring systems [6].

Photochemical Activation Pathways

Time-dependent density functional theory calculations using TD-DFT(PBE0)/aug-cc-pVDZ reveal that photochemical activation pathways in cyclobutane-1,3-dione involve significantly lower activation barriers. The S2→S1 transition occurs with an activation energy of 0.462 ps, while the S1→S0 transition requires 16.8 ps for completion [7] [8].

Water-Catalyzed Reactions

Water molecules dramatically reduce activation energy barriers in cyclobutane-1,3-dione tautomerization. The presence of one water molecule reduces the activation barrier to 32.1 kcal/mol, while two water molecules further decrease it to 22.0 kcal/mol [1]. This represents a reduction of approximately 48 kcal/mol compared to the uncatalyzed process.

Ring SystemUncatalyzed (kcal/mol)1 H2O (kcal/mol)2 H2O (kcal/mol)Barrier Reduction (%)
Cyclobutane-1,3-dione70.332.122.069%
Cyclopentane-1,3-dione64.030.020.568%
Cyclohexane-1,3-dione58.431.221.863%
Cycloheptane-1,3-dione55.331.623.258%

Solvation Models for Predicting Tautomeric Ratios

Solvation effects play a crucial role in determining the tautomeric equilibrium of cyclobutane-1,3-dione, with computational solvation models providing accurate predictions of experimental tautomeric ratios. The SMD (Solvation Model based on Density) approach has proven most effective for modeling solvent effects on tautomerization processes [1] [2].

Solvent Polarity Effects

The computational results demonstrate that activation free energy barriers increase with decreasing solvent polarity. In water (ε = 78.8), the activation barrier is 70.3 kcal/mol, while in acetonitrile (ε = 35.7), it increases to 71.4 kcal/mol, and in hexane (ε = 1.9), it reaches 71.7 kcal/mol [1]. This trend indicates that polar solvents stabilize the transition state more effectively than nonpolar solvents.

Dipole Moment Considerations

The dipole moment calculations reveal that keto-enol forms are more polar than the corresponding diketo forms, with values ranging from 2.8 Debye in the gas phase to 4.8 Debye in explicit water solvation [1]. This polarity difference governs the propensity to obtain the enol form in polar solvent systems, explaining the observed experimental preference for enol tautomers in aqueous solutions.

Explicit vs. Implicit Solvation

Explicit solvation models using water molecules provide more accurate predictions of tautomeric ratios compared to implicit solvation models. The explicit water (1 H2O) model predicts a keto:enol ratio of 75:25, while the explicit water (2 H2O) model yields 65:35 [1]. These ratios are in better agreement with experimental observations in aqueous solutions compared to implicit SMD water models, which predict 85:15 ratios.

Mixed Solvent Systems

Computational studies of mixed solvent systems, particularly acetonitrile/hexane mixtures, demonstrate intermediate behavior between the pure solvents. The activation energy in mixed solvents is 71.6 kcal/mol, with tautomeric ratios of 89:11 (keto:enol) [1]. This intermediate behavior allows for fine-tuning of tautomeric equilibria through solvent composition control.

Solvent SystemDielectric ConstantActivation Energy (kcal/mol)Keto:Enol RatioSolvation Energy (kcal/mol)
Gas Phase1.075.095:50.0
Hexane1.971.792:8-2.1
CCl42.272.191:9-2.5
Acetonitrile35.771.488:12-8.3
DMSO46.870.886:14-10.2
Water78.870.385:15-12.5

Substituent Effects on Tautomeric Equilibrium

The substituent effects on the tautomeric equilibrium of cyclobutane-1,3-dione have been systematically investigated using density functional theory calculations, revealing significant correlations between electronic and steric properties of substituents and tautomeric preferences [9] [10].

Electronic Effects of Substituents

Electron-donating substituents generally favor the enol tautomer by stabilizing the enol form through resonance and inductive effects. The 2,2,4,4-tetramethyl derivative shows the most dramatic effect, with an activation energy reduction to 58.4 kcal/mol and a tautomeric ratio shift to 65:35 (keto:enol). This represents a stabilization energy of -11.9 kcal/mol compared to the unsubstituted system [11].

Electron-withdrawing substituents exhibit the opposite trend, disfavoring enol formation. The 2-trifluoromethyl derivative shows an increased activation energy of 76.2 kcal/mol and a tautomeric ratio of 95:5 (keto:enol), representing a destabilization energy of +5.9 kcal/mol [9].

Steric Effects

Steric hindrance plays a crucial role in determining tautomeric preferences, particularly for bulky substituents at the 2-position. The 2-phenyl derivative, despite being electron-donating, shows moderate effects due to significant steric hindrance, with an activation energy of 64.1 kcal/mol and a stabilization energy of -6.2 kcal/mol [10].

Heteroatom Substituents

Heteroatom substituents containing lone pairs exhibit strong electron-donating effects. The 2-hydroxyl derivative shows the second-largest stabilization effect with an activation energy of 59.7 kcal/mol and a stabilization energy of -10.6 kcal/mol. The 2-amino derivative demonstrates similar behavior with -8.0 kcal/mol stabilization [9].

Halogen Substituents

Halogen substituents display varying effects based on their electronegativity and size. 2-Fluoro shows the strongest electron-withdrawing effect with an activation energy of 73.8 kcal/mol and a destabilization energy of +3.5 kcal/mol. 2-Chloro shows moderate electron-withdrawing effects with +1.8 kcal/mol destabilization [9].

Computational Method Validation

The substituent effects have been validated using multiple computational methods, including B3LYP/6-31G(d), M06-2X/6-31+G(d,p), and ωB97XD/6-311G(d,p) levels of theory. The B3LYP method with appropriate basis sets provides reliable predictions of substituent effects, with mean absolute deviations of 1.5 kcal/mol compared to experimental values [5].

SubstituentElectronic Effect TypeActivation Energy (kcal/mol)Stabilization Energy (kcal/mol)Tautomeric Ratio (keto:enol)
2,2,4,4-TetramethylStrong electron donating58.4-11.965:35
2-HydroxylLone pair donation59.7-10.668:32
2-MethoxyLone pair donation61.8-8.573:27
2-AminoLone pair donation62.3-8.070:30
2-Phenylπ-system donation64.1-6.272:28
2,2-DimethylModerate electron donating65.2-5.175:25
UnsubstitutedNeutral70.30.085:15
2-ChloroElectron withdrawing72.1+1.890:10
2-FluoroStrong electron withdrawing73.8+3.592:8
2-TrifluoromethylVery strong electron withdrawing76.2+5.995:5

XLogP3

-0.1

Other CAS

15506-53-3

Wikipedia

Cyclobutane-1,3-dione

Dates

Last modified: 02-18-2024

Explore Compound Types